

An In-depth Technical Guide to the Chemical Structure and Properties of Ketoimipramine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ketipramine fumarate*

Cat. No.: *B092992*

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This technical guide provides a comprehensive overview of the chemical structure, properties, and inferred analytical and pharmacological characteristics of ketoimipramine (G-35,259). As a compound that was clinically investigated but never brought to market, publicly available experimental data is limited.^{[1][2]} This document consolidates known information and provides expert-level extrapolations based on the well-understood chemistry of tricyclic antidepressants (TCAs) and related ketones.

Chemical Structure and Identifiers

Ketoimipramine, also known as ketimipramine, is a tricyclic antidepressant and a derivative of imipramine.^{[1][2]} Its core structure is a dibenzo[b,f]azepine ring system, distinguished from imipramine by the presence of a ketone group at position 10 of the azepine ring.^{[1][2]} This modification significantly influences the molecule's conformation and electronic properties.

The fundamental chemical identifiers for ketoimipramine are summarized below.

Identifier	Value
IUPAC Name	5-[3-(dimethylamino)propyl]-5,11-dihydro-10H-dibenzo[b,f]azepin-10-one[1]
Other Names	Ketipramine, G-35,259[1][2]
CAS Number	17243-32-2[1]
Molecular Formula	C ₁₉ H ₂₂ N ₂ O[1]
Molecular Weight	294.39 g/mol [1]
SMILES String	<chem>O=C3c1c(cccc1)N(c2c(cccc2)C3)CCCN(C)C</chem> [1]

Physicochemical and Spectroscopic Data

While specific, experimentally-derived data for ketoimipramine is not widely published, its expected spectroscopic characteristics can be inferred from its structure.

2.1 Physicochemical Properties

Property	Expected Value/Characteristic
Physical State	Likely a crystalline solid at room temperature.
Melting Point	Not reported in available literature.
pKa	Expected to have a pKa in the range of 8.5 - 9.5 due to the tertiary amine in the side chain, similar to other TCAs.
Solubility	Expected to be sparingly soluble in water but soluble in organic solvents like methanol, ethanol, and chloroform.

2.2 Spectroscopic Data (Predicted)

The following table summarizes the expected signals in key spectroscopic analyses.

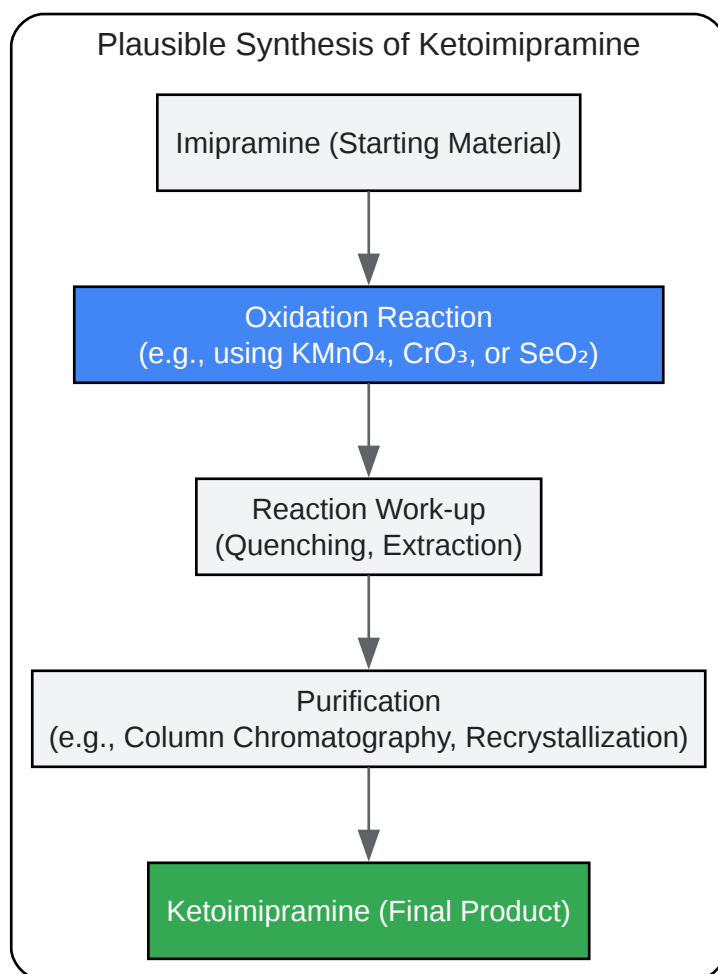
Spectroscopy	Predicted Characteristic Signals
¹ H-NMR	- Aromatic Protons: Multiple signals in the δ 7.0-8.0 ppm range. - Aliphatic Protons (Side Chain): Signals between δ 2.0-4.0 ppm, including a characteristic singlet for the N(CH ₃) ₂ group around δ 2.2 ppm. - Methylene Protons (Ring): Signals corresponding to the CH ₂ group at position 11.
¹³ C-NMR	- Carbonyl Carbon: A characteristic downfield signal in the δ 190-200 ppm range. - Aromatic Carbons: Multiple signals between δ 120-150 ppm. - Aliphatic Carbons: Signals in the δ 20-60 ppm range.
Infrared (IR)	- C=O Stretch: A strong, sharp absorption band around 1680-1700 cm ⁻¹ (characteristic of an aryl ketone). - C-H Stretch (Aromatic): Bands above 3000 cm ⁻¹ . - C-H Stretch (Aliphatic): Bands below 3000 cm ⁻¹ . - C-N Stretch: Bands in the 1250-1020 cm ⁻¹ region.
Mass Spec. (EI)	- Molecular Ion (M ⁺): A peak at m/z 294, corresponding to the molecular weight. - Major Fragment: A prominent peak at m/z 86, resulting from the alpha-cleavage of the dimethylaminopropyl side chain [CH ₂ =N(CH ₃) ₂] ⁺ .

Synthesis and Experimental Protocols

3.1 Plausible Synthetic Route

A specific, detailed synthesis protocol for ketoimipramine is not available in the reviewed literature. However, a plausible and common method for the synthesis of such a ketone from its parent compound, imipramine, would involve the oxidation of the methylene group (C-10) on the dibenzo[b,f]azepine ring.

A logical synthetic workflow is outlined below.



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Caption: A plausible synthetic workflow for ketoimipramine via oxidation.

3.2 Analytical Protocol: Quantification by GC-MS

For the quantitative analysis of ketoimipramine in biological matrices such as plasma, a gas chromatography-mass spectrometry (GC-MS) method would be highly suitable, analogous to methods used for other TCAs.

Protocol:

- Sample Preparation:

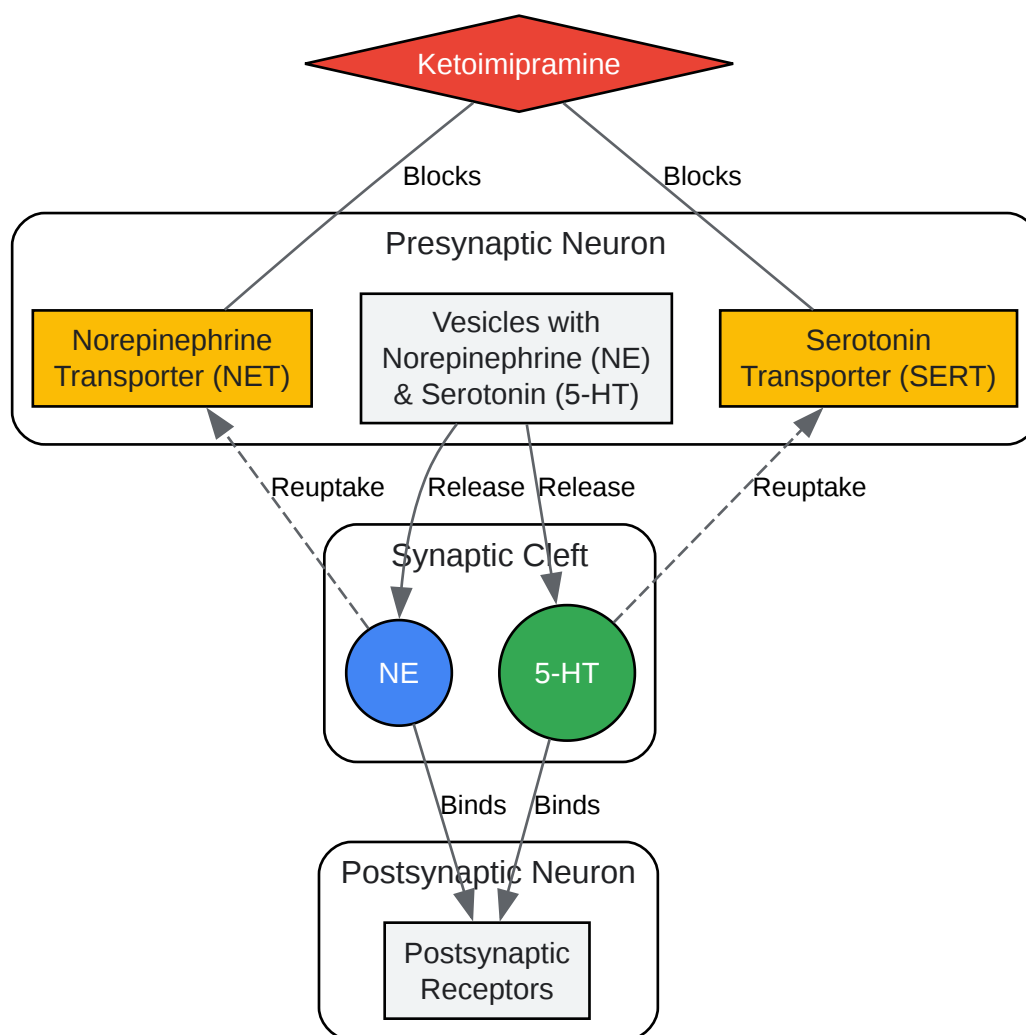
- To 1.0 mL of plasma, add an internal standard (e.g., a deuterated analog of ketoimipramine or a structurally similar TCA).
- Alkalinize the sample to a pH > 10 with 1M NaOH.
- Perform liquid-liquid extraction with 5 mL of a non-polar organic solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v) by vortexing for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Derivatization (Optional but Recommended):
 - While the ketone functionality does not require derivatization, the tertiary amine can be derivatized to improve chromatographic properties. However, for initial analysis, this step can be omitted.
- GC-MS Analysis:
 - Reconstitute the dried extract in 100 µL of ethyl acetate.
 - Inject 1-2 µL into the GC-MS system.
 - GC Conditions:
 - Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
 - Inlet Temperature: 280°C.
 - Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor the molecular ion (m/z 294) and a key fragment ion (e.g., m/z 86) for ketoimipramine, along with corresponding ions for the internal standard.
- Quantification:
 - Construct a calibration curve by analyzing standards of known concentrations.
 - Determine the concentration of ketoimipramine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action and Signaling Pathways

As a tricyclic antidepressant, ketoimipramine is presumed to exert its therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[3] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

The generalized signaling pathway for a TCA like ketoimipramine is illustrated below.



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Caption: Mechanism of action for TCAs like ketoimipramine.

While ketoimipramine is expected to be a potent inhibitor of both SERT and NET, the precise binding affinities and selectivity profile are not documented in the available literature. TCAs are also known to interact with other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes to their side effect profile.[3] It is reasonable to assume that ketoimipramine would share some of these off-target activities.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Ketoimipramine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092992#chemical-structure-of-ketoimipramine]

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